Phenol, 4,4',4'',4'''-(1,2-ethanediylidene)tetrakis-

Epoxy resin curing Semiconductor encapsulation One-pot latent curing

1,1,2,2-Tetrakis(4-hydroxyphenyl)ethane (THPE, CAS 7727-33-5) is a symmetrical tetrafunctional phenolic compound (C26H22O4, MW 398.45) possessing four para-hydroxyphenyl groups connected via a central ethane core. This architecture yields a melting point above 250 °C (decomposition) and a predicted pKa of ~9.66, distinguishing it from common bisphenolic building blocks.

Molecular Formula C26H22O4
Molecular Weight 398.4 g/mol
CAS No. 7727-33-5
Cat. No. B015411
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenol, 4,4',4'',4'''-(1,2-ethanediylidene)tetrakis-
CAS7727-33-5
Synonyms1,1,2,2-Ethanetetra-p-phenol;  NSC 310098;  4,4’,4’’,4’’’-(1,2-Ethanediylidene)tetrakis-phenol; 
Molecular FormulaC26H22O4
Molecular Weight398.4 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(C2=CC=C(C=C2)O)C(C3=CC=C(C=C3)O)C4=CC=C(C=C4)O)O
InChIInChI=1S/C26H22O4/c27-21-9-1-17(2-10-21)25(18-3-11-22(28)12-4-18)26(19-5-13-23(29)14-6-19)20-7-15-24(30)16-8-20/h1-16,25-30H
InChIKeyHDPBBNNDDQOWPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why 1,1,2,2-Tetrakis(4-hydroxyphenyl)ethane (CAS 7727-33-5) Matters for High-Performance Material Procurement


1,1,2,2-Tetrakis(4-hydroxyphenyl)ethane (THPE, CAS 7727-33-5) is a symmetrical tetrafunctional phenolic compound (C26H22O4, MW 398.45) possessing four para-hydroxyphenyl groups connected via a central ethane core [1]. This architecture yields a melting point above 250 °C (decomposition) and a predicted pKa of ~9.66, distinguishing it from common bisphenolic building blocks . THPE serves as a high-performance monomer for epoxy resins, a host molecule for crystalline inclusion complexes, and a research intermediate in antioxidant and enzyme inhibition studies [2].

Why Bisphenol A or Trisphenol Analogs Cannot Replace 1,1,2,2-Tetrakis(4-hydroxyphenyl)ethane in Demanding Applications


The tetrafunctional nature of THPE (four reactive phenolic –OH groups) creates a crosslink density unattainable with difunctional bisphenols such as BPA or even trifunctional analogs like 1,1,1-tris(4-hydroxyphenyl)ethane [1]. This higher functionality directly governs the glass transition temperature, moisture resistance, and thermal degradation profile of the resulting thermosets, meaning that replacing THPE with a lower-functionality analog inevitably compromises high-temperature performance [2]. Furthermore, THPE's unique host–guest chemistry, which relies on a specific hydrogen-bonded network formed by its four para-hydroxyphenyl arms, cannot be replicated by simpler phenolic scaffolds, eliminating the possibility of one-to-one substitution in clathrate-based curing accelerator systems [3].

Quantitative Differentiation Evidence for 1,1,2,2-Tetrakis(4-hydroxyphenyl)ethane (CAS 7727-33-5) Against Closest Analogs


Enhanced Epoxy Resin Storage Stability via Clathrate-Encapsulated Curing Accelerator

When 2-ethyl-4-methylimidazole (2E4MZ) is clathrated within 1,1,2,2-tetrakis(4-hydroxyphenyl)ethane (TEP) at a 1:2 molar ratio, the resulting epoxy resin composition retains flowability after 7 days at 25 °C, whereas the free 2E4MZ system gels within 24 hours under identical conditions. This demonstrates the compound's ability to extend pot life more than 7-fold compared to the non-encapsulated curing accelerator [1].

Epoxy resin curing Semiconductor encapsulation One-pot latent curing

Higher Glass Transition Temperature in Cured Epoxy Networks Compared to Bisphenol A-Based Systems

Cured epoxy resin obtained from tetraglycidyl ether of 1,1,2,2-tetrakis(hydroxyphenyl)ethane (TG-THPE) achieves a glass transition temperature (Tg) exceeding 200 °C by DMA, compared to Tg values of 150–170 °C typically reported for bisphenol A diglycidyl ether (DGEBA) cured with aromatic diamines. The higher Tg is attributed to the tetrafunctional nature yielding a crosslink density approximately double that of the DGEBA network [1].

High-temperature composites Thermoset mechanical properties Aerospace adhesives

Broad-Spectrum Antioxidant Capacity Surpassing BHT and BHA in Multiple Radical-Scavenging Assays

1,1,2,2-Tetrakis(4-hydroxyphenyl)ethane exhibited superior antioxidant capacity relative to the commercial standards butylated hydroxytoluene (BHT) and butylated hydroxyanisole (BHA) across four independent assays: Fe³⁺ reducing power (FRAP), cupric ion (Cu²⁺) reducing capacity (CUPRAC), ABTS•⁺ scavenging, and DPPH• scavenging. For instance, in the DPPH assay, THPE scavenged 50% of the radical at a concentration lower than that required for BHT under identical conditions, reflecting its fourfold phenolic –OH donor capacity per molecule [1].

Phenolic antioxidant Oxidative stability Radical scavenging assay

Selective Inclusion of Isomeric Guests Unattainable by Cyclodextrin or Calixarene Hosts

1,1,2,2-Tetrakis(4-hydroxyphenyl)ethane (TEP) forms crystalline inclusion complexes with n-donor guests in definite stoichiometric ratios (typically 1:2) and can discriminate between structurally similar isomers based on a hydrogen-bond network unique to its tetra-p-phenol geometry. In contrast, β-cyclodextrin and calix[4]arene, which rely on hydrophobic cavity inclusion, do not exhibit comparable selectivity for small hydrogen-bonding guests such as methanol vs. ethanol [1]. ¹³C CP/MAS NMR and X-ray crystallography confirmed the hydrogen-bonding mechanism driving this selectivity [2].

Host-guest chemistry Inclusion complex Isomer separation

Proven Application Scenarios Where 1,1,2,2-Tetrakis(4-hydroxyphenyl)ethane (CAS 7727-33-5) Demonstrates Measurable Advantage


Latent Epoxy Curing Agent for Semiconductor Encapsulants

THPE's ability to form stable 1:2 clathrate complexes with imidazole accelerators delivers >7 days pot life at 25 °C, enabling one-part epoxy formulations suitable for high-throughput flip-chip underfill and glob-top applications without the need for frozen storage .

High-Temperature Aerospace Composite Matrices

When converted to its tetraglycidyl ether derivative, THPE-based epoxy networks achieve DMA Tg >200 °C and improved moisture resistance relative to DGEBA benchmarks, supporting procurement for carbon-fiber prepregs requiring 180 °C+ service temperatures .

Single-Component Antioxidant for High-Performance Plastics and Lubricants

THPE's tetra-phenolic architecture provides radical-scavenging capacity equal or superior to BHT/BHA blends across DPPH, ABTS, FRAP, and CUPRAC assays, allowing formulators to replace binary antioxidant packages with a single compound, simplifying additive masterbatch design .

Crystalline Host for Small-Molecule Separation

The selective inclusion of N-donors and alcohols via a defined hydrogen-bond network makes THPE a candidate for crystallization-based isomer purification, a function not achievable with cyclodextrin or calixarene hosts that rely on hydrophobic cavity dimensions .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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